molecular formula C18H23N5O4 B3539036 ethyl 4-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate

ethyl 4-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate

Cat. No. B3539036
M. Wt: 373.4 g/mol
InChI Key: VVDIRUDKGIXIDM-UHFFFAOYSA-N
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Description

Ethyl 4-dimethylaminobenzoate is a compound that is employed as a photoinititator in cell encapsulation applications . It is also useful for organic synthesis . Further, it is used in UV-curing coatings and inks for the initiation of photo polymerization of unsaturated prepolymers . In addition to this, it acts as an active pharmaceutical ingredient intermediate .


Molecular Structure Analysis

The molecular formula of ethyl 4-dimethylaminobenzoate is C11H15NO2 . Its molecular weight is 193.246 g/mol . The InChI Key is FZUGPQWGEGAKET-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 4-dimethylaminobenzoate has a melting point of 63°C to 65°C . Its density is 1.06 , and it has a boiling point of 190°C to 191°C (14 mmHg) . It is insoluble in water .

Mechanism of Action

Ethyl 4-dimethylaminobenzoate is employed as a photoinititator . Photoinitiators are compounds that produce reactive species when exposed to light, initiating a polymerization process.

Safety and Hazards

Ethyl 4-dimethylaminobenzoate has several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and wash thoroughly after handling . If in eyes, rinse cautiously with water for several minutes .

Future Directions

Ethyl 4-dimethylaminobenzoate is employed as a photoinititator in cell encapsulation applications . It is also useful for organic synthesis . Further, it is used in UV-curing coatings and inks for the initiation of photo polymerization of unsaturated prepolymers . In addition to this, it acts as an active pharmaceutical ingredient intermediate . These applications suggest that it may continue to be a valuable compound in these areas in the future.

properties

IUPAC Name

ethyl 4-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-4-26-15(24)13-5-7-14(8-6-13)27-18-20-16(22(2)3)19-17(21-18)23-9-11-25-12-10-23/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDIRUDKGIXIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate

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